molecular formula C15H13ClN2O4 B5573081 2-(3-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

2-(3-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B5573081
M. Wt: 320.73 g/mol
InChI Key: GGGVUTJMJGZRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C15H13ClN2O4 and its molecular weight is 320.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.0563846 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • A study on the synthesis of a series of compounds for antimalarial activity highlights the importance of structural modifications for enhancing biological activity, demonstrating how variations in the chemical structure can influence the efficacy against Plasmodium berghei infections in mice. Such research suggests potential applications in designing new antimalarial agents (Werbel et al., 1986).

Crystal Structure Analysis

  • Research on "2-Chloro-N-(3-methylphenyl)acetamide" provides insights into the importance of crystal structure analysis for understanding the molecular conformation and interactions, critical for the design and synthesis of more effective pharmaceutical compounds (Gowda et al., 2007).

Anticancer, Anti-Inflammatory, and Analgesic Activities

  • Synthesis of 2-(substituted phenoxy) acetamide derivatives has been explored for their potential anticancer, anti-inflammatory, and analgesic activities. This suggests applications in the development of new therapeutic agents for treating various diseases (Rani et al., 2014).

Antibacterial and Antifungal Agents

  • The synthesis and evaluation of thiazolidinone derivatives based on a similar core structure demonstrate applications in developing potent antibacterial and antifungal agents. This indicates the potential for creating new antibiotics or antifungals (Kumar et al., 2012).

Anticancer Drug Development

  • A study on the synthesis and molecular docking analysis of an anticancer drug candidate showcases the application of structural analysis and computational modeling in drug design, highlighting the potential for developing targeted cancer therapies (Sharma et al., 2018).

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-10-5-6-12(18(20)21)8-14(10)17-15(19)9-22-13-4-2-3-11(16)7-13/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGVUTJMJGZRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.